2-(3-Fluoropropyl)cyclopentan-1-one
Overview
Description
2-(3-Fluoropropyl)cyclopentan-1-one is an organic compound . It appears as a liquid .
Molecular Structure Analysis
The molecular formula of 2-(3-Fluoropropyl)cyclopentan-1-one is C8H13FO . The InChI code isInChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2
. The molecular weight is 144.19 . Physical And Chemical Properties Analysis
2-(3-Fluoropropyl)cyclopentan-1-one is a liquid . It should be stored at a temperature of 4 °C .Scientific Research Applications
Cyclopentanone Production and Applications
Cyclopentanone is a key fine chemical intermediate widely used in the production of fragrances such as spice-methyl dihydrojasmonate. It also serves as a solvent in the electronics industry. The N2O oxidation process with cyclopentene as the starting material, along with esterification and ester-interchange indirect processes, are highlighted as practical and feasible production methods in China (Sinopec Shanghai, 2011).
Transformation to Cyclopentanones
The hydrogenative ring rearrangement of biomass-derived furfurals to cyclopentanones (CPN) demonstrates the potential of cyclopentanone and its derivatives for synthesizing compounds with commercial prospects. Research focuses on improving scalability, selectivity, and cost-competitiveness, with developments in efficient, inexpensive, and recyclable heterogeneous catalysts (S. Dutta & N. Bhat, 2021).
Cyclopentenone and Anticancer Research
The conjugate cyclopent-en-one chemical group, related to cyclopentanones, is emphasized for its special role in anticancer drug design. Cyclopentenone-containing compounds, such as prostaglandins and jasmonates, show promising anticancer potential through various intracellular targets. This underlines the importance of cyclopentenone moieties in future anticancer clinical research and drug design (M. Conti, 2006).
Versatile Applications in Various Industries
Cyclodextrins, cyclic oligosaccharides that can form host–guest type inclusion complexes, showcase the wide range of utilities of cyclopentanone derivatives in pharmaceuticals, drug delivery systems, cosmetics, and the food and nutrition industry. The review emphasizes cyclodextrins' commercial interest and potential to address scientific challenges across various fields (N. Sharma & Ashish Baldi, 2016).
properties
IUPAC Name |
2-(3-fluoropropyl)cyclopentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO/c9-6-2-4-7-3-1-5-8(7)10/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSKABCGVCWLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)CCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropropyl)cyclopentan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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